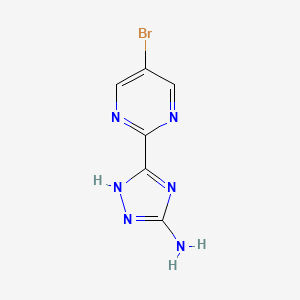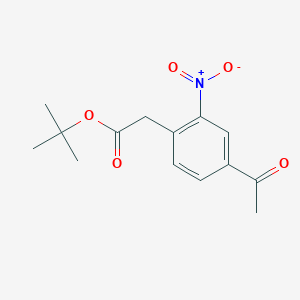
tert-Butyl 2-(4-acetyl-2-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-acetyl-2-nitrophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetyl group, and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(4-acetyl-2-nitrophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, base catalysts.
Major Products:
Reduction of the nitro group: 2-(4-acetyl-2-aminophenyl)acetate.
Reduction of the acetyl group: 2-(4-hydroxy-2-nitrophenyl)acetate.
Substitution of the ester group: Various amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(4-acetyl-2-nitrophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It can also be used to investigate the metabolic pathways involving esterases and other related enzymes.
Medicine: this compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. It can also be used in the formulation of coatings, adhesives, and other polymer-based products.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.
Comparación Con Compuestos Similares
tert-Butyl 2-(4-nitrophenyl)acetate: Similar structure but lacks the acetyl group.
tert-Butyl 2-(4-acetylphenyl)acetate: Similar structure but lacks the nitro group.
tert-Butyl 2-(4-aminophenyl)acetate: Similar structure but the nitro group is reduced to an amino group.
Uniqueness: tert-Butyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both the acetyl and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C14H17NO5/c1-9(16)10-5-6-11(12(7-10)15(18)19)8-13(17)20-14(2,3)4/h5-7H,8H2,1-4H3 |
Clave InChI |
BHDGPXASHHRHFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



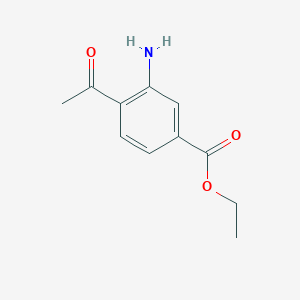
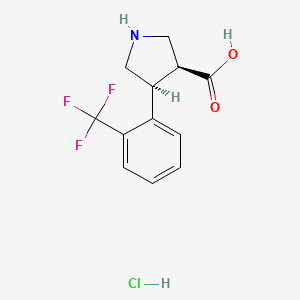
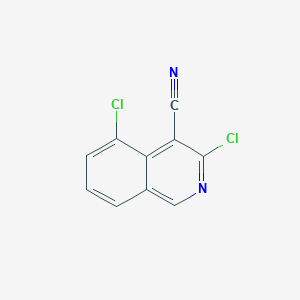

![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
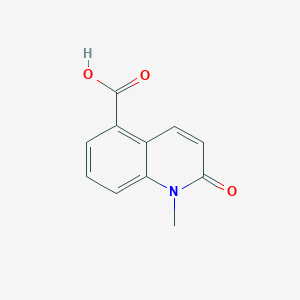

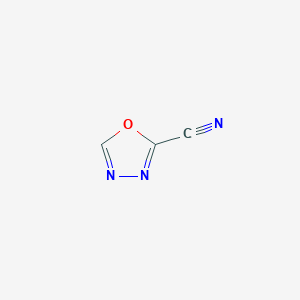
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
